

An In-Depth Technical Guide to FAM Hydrazide, 5-Isomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FAM hydrazide, 5-isomer*

Cat. No.: *B15554217*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, 5-Carboxyfluorescein hydrazide (FAM hydrazide, 5-isomer) stands as a crucial tool for fluorescently labeling molecules. This guide provides a comprehensive overview of its properties, reaction mechanisms, and detailed protocols for its application, enabling precise and efficient conjugation to biomolecules for a wide array of analytical techniques.

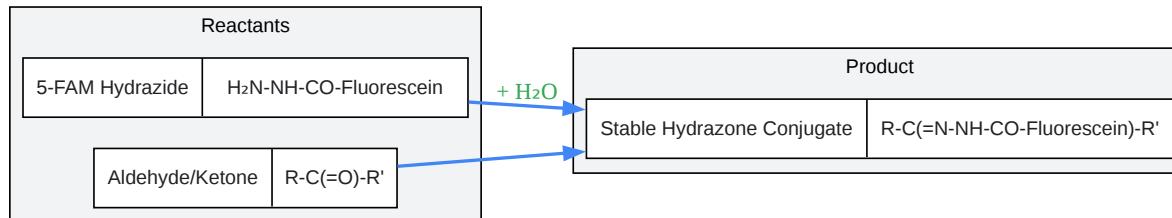
Core Concepts: The Chemistry of Carbonyl Labeling

FAM hydrazide, 5-isomer, is a derivative of the bright green fluorescent dye fluorescein.^{[1][2]} It is specifically designed to be a "carbonyl-reactive" probe, meaning it readily and selectively reacts with molecules containing aldehyde or ketone groups.^{[1][3]} The key to this reactivity lies in its hydrazide functional group (-NHNH₂).

The fundamental reaction involves the nucleophilic addition of the hydrazide to a carbonyl group, forming a stable hydrazone bond.^{[4][5]} This reaction is spontaneous and efficient at or near neutral pH.^{[1][2][6]}

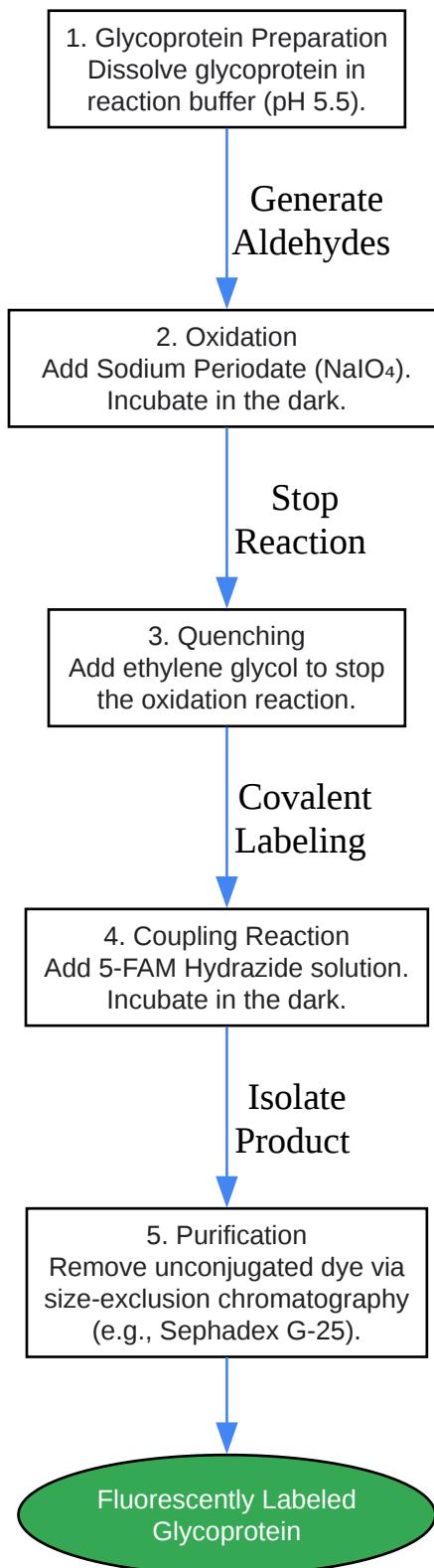
A primary application of this chemistry is the labeling of glycoproteins, such as antibodies, and polysaccharides.^{[1][2][6]} These biomolecules often do not naturally possess accessible aldehyde or ketone groups. However, carbonyl groups can be readily and gently introduced by the oxidation of vicinal diols (adjacent -OH groups) present in their carbohydrate moieties.^{[1][2][7]} This is typically achieved using sodium periodate (NaIO₄), which cleaves the bond between the diols to create two reactive aldehyde groups.^{[1][7][8]} This site-selective labeling strategy is

particularly advantageous for antibodies, as the glycosylation sites are often located in the Fc region, far from the antigen-binding sites, thus preserving the antibody's biological activity.[8][9]


Physicochemical and Spectroscopic Properties

The utility of 5-FAM hydrazide as a fluorescent probe is defined by its distinct chemical and photophysical characteristics. These properties are summarized below, providing the critical data needed for experimental design and analysis.

Property	Value	Citations
Molecular Formula	C ₂₁ H ₁₅ ClN ₂ O ₆	[4][6][10]
Molecular Weight	~426.8 g/mol	[4][6]
CAS Number	2183440-64-2	[1][4][6]
Purity	≥95%	[4][6][10]
Excitation Maximum (λ _{ex})	~494 nm	[4][6]
Emission Maximum (λ _{em})	~520 nm	[4][6]
Molar Extinction Coeff. (ε)	~75,000 cm ⁻¹ M ⁻¹	[4][6][10]
Fluorescence Quantum Yield (Φ)	~0.9	[4][6][10]
Solubility	Soluble in DMSO, DMF, ethanol	[4][6]
Appearance	Yellow solid	[6]
Storage Conditions	Store at -20°C, desiccated and protected from light.[1][4] Can be transported at room temperature for up to 3 weeks. [1]	[1][4]


Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the core chemical reaction and the typical experimental workflow for labeling a glycoprotein with 5-FAM hydrazide.

[Click to download full resolution via product page](#)

Caption: Reaction of 5-FAM hydrazide with a carbonyl group to form a stable hydrazone.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling glycoproteins with 5-FAM hydrazide.

Detailed Experimental Protocol: Glycoprotein Labeling

This protocol provides a general guideline for the fluorescent labeling of glycoproteins, such as antibodies, using 5-FAM hydrazide. Optimization may be required for specific proteins.

Materials and Reagents:

- Purified Glycoprotein (e.g., IgG antibody)
- 5-FAM Hydrazide
- Sodium Periodate (NaIO_4)
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[8][9]
- Quenching Solution: Ethylene Glycol[8]
- Anhydrous DMSO
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[8]
- Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Step 1: Oxidation of Glycoprotein (Aldehyde Generation)

- Prepare the glycoprotein by dissolving it in the Reaction Buffer to a final concentration of 5-10 mg/mL.[8]
- Freshly prepare a Sodium Periodate solution (e.g., 20-100 mM in Reaction Buffer).[8][9] This solution should be used immediately.
- Add the periodate solution to the glycoprotein solution. A final periodate concentration of 10-20 mM is a common starting point.[8]

- Incubate the reaction for 30-60 minutes at room temperature, protected from light.[8][11] For more sensitive proteins, the reaction can be performed on ice to slow the rate.[8]
- Quench the oxidation by adding ethylene glycol to a final concentration of 10-20 mM to consume any remaining periodate.[8] Incubate for 5-10 minutes.
- To remove excess periodate and byproducts, perform buffer exchange into fresh Reaction Buffer (pH 5.5) using a desalting column or dialysis.[9]

Step 2: Coupling with 5-FAM Hydrazide

- Prepare a stock solution of 5-FAM hydrazide (e.g., 10-50 mM) in anhydrous DMSO.[8][9]
- Add the 5-FAM hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of dye to protein is a typical starting point for optimization.[8]
- Incubate the mixture for 1-2 hours at room temperature, protected from light.[9] The reaction forms a stable hydrazone bond.[8]

Step 3: Purification of the Labeled Glycoprotein

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS, pH 7.4.[8]
- Apply the reaction mixture from Step 2 to the top of the column.
- Elute the column with PBS. The labeled glycoprotein, which is larger, will elute first as a yellow-colored fraction. The smaller, unconjugated dye will be retained longer and elute later.
- Monitor the elution by collecting fractions and measuring absorbance at 280 nm (for protein) and ~494 nm (for FAM dye).[8]
- Pool the fractions containing the labeled protein.

Step 4: Storage

- Store the purified, labeled glycoprotein at 4°C, protected from light.[8]

- For long-term storage, the conjugate can be aliquoted and stored at -20°C or -80°C.[8] The addition of a stabilizer like bovine serum albumin (BSA) may be considered.

Applications in Research and Development

The stable and bright fluorescence of 5-FAM hydrazide-labeled molecules makes them suitable for a variety of downstream applications, including:

- Fluorescence Microscopy: Visualizing the localization of labeled glycoproteins on or within cells.
- Flow Cytometry: Quantifying cell populations based on the binding of fluorescently labeled antibodies to cell surface markers.[8]
- Immunoassays: Developing sensitive detection methods, such as fluorescent ELISAs.
- SDS-PAGE Analysis: Detecting glycoproteins in gels after electrophoretic separation.[8]

By providing a robust method for covalently attaching a bright and stable fluorophore, 5-FAM hydrazide, 5-isomer, remains an indispensable reagent for researchers exploring the complex world of glycobiology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. FAM hydrazide, 5-isomer, 2183440-64-2 | BroadPharm [broadpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FAM hydrazide, 5-isomer (A270214) | Antibodies.com [antibodies.com]

- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. FAM hydrazide, 5-isomer F595960 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to FAM Hydrazide, 5-Isomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554217#fam-hydrazide-5-isomer-for-beginners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com